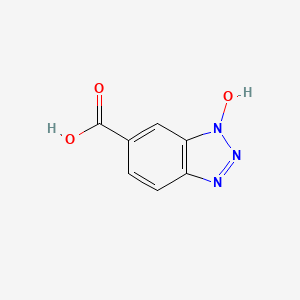

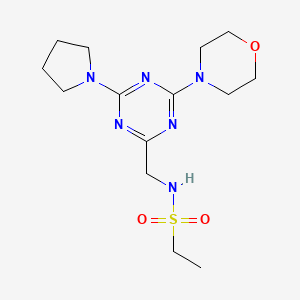

![molecular formula C16H16ClNO3 B2655305 Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate CAS No. 1094227-82-3](/img/structure/B2655305.png)

Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of “Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate”:

Proteomics Research

Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate is widely used in proteomics research. This compound can be utilized to study protein interactions, modifications, and functions. Its unique chemical structure allows it to act as a probe or a tag in various proteomic assays, helping researchers identify and quantify proteins in complex biological samples .

Pharmacological Studies

This compound is also significant in pharmacological research. It can be used to investigate the pharmacokinetics and pharmacodynamics of new drugs. Researchers can study how this compound interacts with different biological targets, its absorption, distribution, metabolism, and excretion (ADME) properties, and its potential therapeutic effects .

Biochemical Assays

Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate is employed in various biochemical assays. It can serve as a substrate or inhibitor in enzyme assays, helping to elucidate enzyme mechanisms and kinetics. This application is crucial for understanding metabolic pathways and developing enzyme-targeted therapies .

Cell Biology Research

In cell biology, this compound is used to study cellular processes such as signal transduction, cell proliferation, and apoptosis. By using Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate, researchers can investigate how cells respond to different stimuli and how various signaling pathways are regulated .

Toxicological Studies

Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate is also valuable in toxicological research. It can be used to assess the toxicity of new chemical entities and environmental pollutants. Researchers can study its effects on different cell lines and animal models to determine its safety profile and potential toxic effects .

Chemical Biology

In chemical biology, this compound is used to explore the chemical basis of biological phenomena. It can be employed in the design and synthesis of chemical probes that help elucidate the function of biological molecules. This application is essential for drug discovery and the development of new therapeutic strategies .

Neuroscience Research

Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate is used in neuroscience to study the nervous system and brain function. It can be applied in experiments to understand neurotransmitter interactions, neural signaling pathways, and the molecular mechanisms underlying neurological disorders .

Molecular Biology

In molecular biology, this compound is used to study gene expression, DNA/RNA interactions, and molecular mechanisms of disease. It can be incorporated into various molecular assays to investigate how genes are regulated and how genetic mutations affect cellular functions .

These applications highlight the versatility and importance of Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate in scientific research. Each field benefits from its unique properties, making it a valuable tool for advancing our understanding of biological systems and developing new therapeutic approaches.

Orientations Futures

The future directions for research involving Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate are not specified in the available resources. Given its use in proteomics research , it may be involved in studies to understand protein function, protein-protein interactions, or other aspects of proteomics.

Propriétés

IUPAC Name |

ethyl 2-[(5-chloro-2-hydroxyphenyl)methylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3/c1-2-21-16(20)13-5-3-4-6-14(13)18-10-11-9-12(17)7-8-15(11)19/h3-9,18-19H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZUZMZIIKWIMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NCC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol](/img/structure/B2655227.png)

![N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2655231.png)

![N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2655235.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2655236.png)

![N-[(4-chlorophenyl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B2655237.png)

![(Z)-2-bromo-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2655239.png)

![N-(tert-butyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2655242.png)